molecular formula C26H27Br2N3O5S B1147989 Fluorescein-Cadaverine Dihydrobromide CAS No. 786705-84-8

Fluorescein-Cadaverine Dihydrobromide

Cat. No.: B1147989
CAS No.: 786705-84-8
M. Wt: 653.38
InChI Key:
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Description

Fluorescein-Cadaverine Dihydrobromide is a fluorescent compound widely used in diagnostic imaging and scientific research. It is synthesized by the reaction of cadaverine with fluorescein, resulting in a compound that exhibits strong fluorescence properties . This compound is particularly valuable in biological and medical applications due to its ability to bind to specific molecules and emit light, making it useful for imaging and diagnostic purposes.

Scientific Research Applications

Fluorescein-Cadaverine Dihydrobromide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for Fluorescein-Cadaverine Dihydrobromide indicates that it causes serious eye irritation . Therefore, it is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

Future Directions

While specific future directions for Fluorescein-Cadaverine Dihydrobromide are not mentioned in the search results, there is a general trend towards the development of more fluorescein derivatives with thermally activated delayed fluorescence (TADF) due to their long lifetime . This suggests that there may be potential for further development and application of this compound in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-Cadaverine Dihydrobromide is synthesized through a reaction between cadaverine and fluorescein. The process involves the formation of a thiourea linkage between the cadaverine and fluorescein molecules. The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-Cadaverine Dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of oxidized fluorescein derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Fluorescein-Cadaverine Dihydrobromide involves its ability to bind to specific molecules and emit fluorescence upon excitation. The compound’s fluorescence properties are due to the presence of the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows it to be used as a fluorescent marker in various imaging techniques .

Comparison with Similar Compounds

Fluorescein-Cadaverine Dihydrobromide can be compared with other similar compounds, such as:

This compound is unique due to its specific binding properties and strong fluorescence, making it particularly useful in diagnostic imaging and scientific research .

Properties

IUPAC Name

1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZXNJCCZJIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659724
Record name N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786705-84-8
Record name N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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